![molecular formula C8H7IN2 B15235136 2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15235136.png)
2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 2-position and a methyl group at the 3-position of the pyrrolo[2,3-b]pyridine core. Pyrrolopyridines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the iodination of 3-methyl-1H-pyrrolo[2,3-b]pyridine using iodine or an iodine-containing reagent under suitable conditions. Another approach is the cyclization of appropriate precursors, such as 2-bromo-5-iodopyridine, followed by methylation at the 3-position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 2-position can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Iodination: Iodine or N-iodosuccinimide (NIS) in the presence of a base.
Methylation: Methyl iodide (CH3I) in the presence of a base.
Coupling Reactions: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products Formed:
Substituted Derivatives: Various substituted pyrrolopyridines depending on the reagents used.
Biaryl Compounds: Products of coupling reactions with aryl halides.
Scientific Research Applications
2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of inhibitors targeting specific enzymes or receptors, such as fibroblast growth factor receptors (FGFRs).
Biological Studies: Used in studies to understand the role of pyrrolopyridine derivatives in cellular processes and disease mechanisms.
Chemical Biology: Employed as a probe to investigate biological pathways and molecular interactions.
Industrial Applications: Utilized in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit FGFRs by binding to the ATP-binding site, thereby blocking the receptor’s kinase activity. This inhibition can lead to the suppression of downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: The parent compound without the iodine and methyl substitutions.
2-methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the iodine atom.
3-iodo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methyl group.
Uniqueness: 2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both iodine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, while the methyl group can affect the compound’s lipophilicity and binding affinity to molecular targets .
Properties
Molecular Formula |
C8H7IN2 |
|---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7IN2/c1-5-6-3-2-4-10-8(6)11-7(5)9/h2-4H,1H3,(H,10,11) |
InChI Key |
NNEQKXFEPVHHAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=CC=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B15235055.png)
![4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15235062.png)
![Furo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B15235067.png)
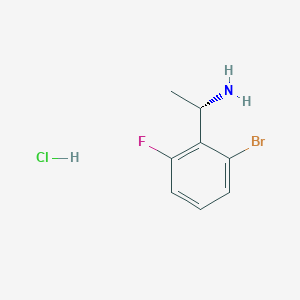
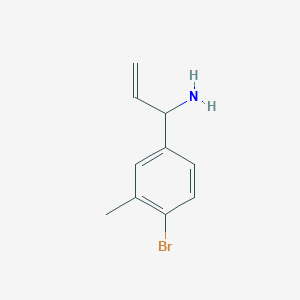

![(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15235100.png)
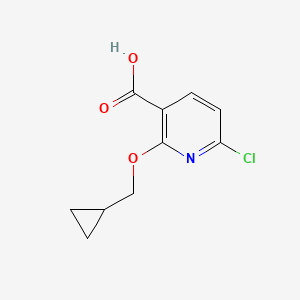
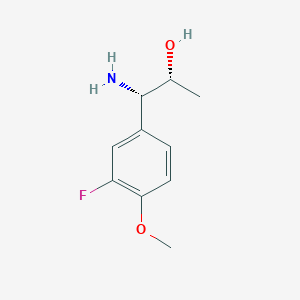

![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15235129.png)
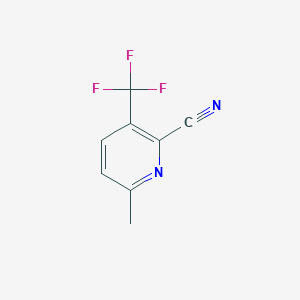
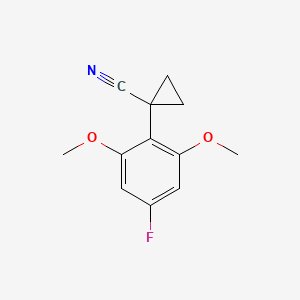
![[2-(2-CHlorophenoxy)ethyl]dimethylamine](/img/structure/B15235145.png)
